

Troubleshooting solubility issues with 2-((2-Cyclohexylethyl)amino)adenosine

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Compound of Interest

Compound Name: 2-((2-Cyclohexylethyl)amino)adenosine

Cat. No.: B054824

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Technical Support Center: 2-((2-Cyclohexylethyl)amino)adenosine

Welcome to the technical support center for **2-((2-Cyclohexylethyl)amino)adenosine**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this adenosine receptor agonist in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is **2-((2-Cyclohexylethyl)amino)adenosine**?

2-((2-Cyclohexylethyl)amino)adenosine is a synthetic analog of adenosine. Like adenosine, it is expected to act as an agonist at adenosine receptors, which are a class of G protein-coupled receptors (GPCRs) involved in a wide range of physiological processes. Its chemical formula is $C_{18}H_{28}N_6O_4$, with a molecular weight of 392.45 g/mol.

Q2: Which adenosine receptor subtypes does this compound target?

While specific binding affinities for **2-((2-Cyclohexylethyl)amino)adenosine** are not readily available in the public domain, its structural similarity to other N⁶-substituted adenosine analogs

suggests it likely interacts with A₁, A_{2a}, A_{2e}, and A₃ adenosine receptors. The cyclohexylethyl group at the N⁶ position will influence its potency and selectivity for these receptor subtypes.

Q3: What are the general storage conditions for this compound?

It is recommended to store **2-((2-Cyclohexylethyl)amino)adenosine** as a solid at -20°C, protected from light and moisture. For stock solutions in organic solvents, it is also advisable to store them in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation.

Troubleshooting Solubility Issues

Researchers may encounter difficulties in dissolving **2-((2-Cyclohexylethyl)amino)adenosine**. The following guide provides a systematic approach to overcoming these challenges.

Problem: The compound is not dissolving in my chosen solvent.

Solution Workflow:

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

- Select an Appropriate Initial Solvent: Based on the properties of similar adenosine analogs, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Ethanol and methanol can also be considered.
- Optimize the Dissolution Process:
 - Sonication: Place the vial containing the compound and solvent in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up particles and enhance dissolution.
 - Gentle Warming: Warm the solution to 37°C in a water bath. A slight increase in temperature can significantly improve solubility. Avoid excessive heat, which could degrade the compound.
 - Vortexing: Agitate the solution vigorously using a vortex mixer.

- **Prepare a Concentrated Stock Solution:** It is often more effective to dissolve the compound at a high concentration in a small volume of organic solvent (e.g., 10 mM or higher in DMSO) and then dilute it into your aqueous experimental buffer.

Problem: The compound precipitates when I dilute my stock solution into an aqueous buffer.

Solution Workflow:

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